![molecular formula C17H14N2O6 B5546580 ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5546580.png)

ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

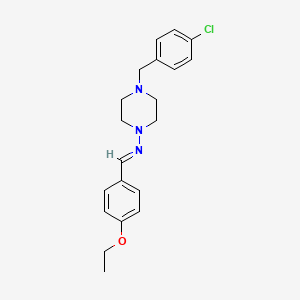

Ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate is a chemical compound that falls under the category of acrylates with specific functionalities. This compound is of interest due to its potential applications in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of acryloyl chloride with various amines and alcohols. For instance, the synthesis of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters was achieved by condensation of 2-cyano-3-(5-nitro-2-furyl) acryloyl chloride with various amines and alcohols (Saikachi & Suzuki, 1959). Such methods can be adapted for the synthesis of ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate.

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, a study on ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate provided insights into its molecular structure through experimental measurements and theoretical calculations (Rawat & Singh, 2015).

Chemical Reactions and Properties

The chemical reactions of acrylates often involve addition reactions. For instance, the reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride formed various compounds, highlighting the reactivity of the acrylate group (Hirotani & Zen, 1994). Similar reactions might be expected with ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and density are crucial for the practical application of a compound. These properties are often determined experimentally. For instance, the study of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate included analysis of its vibrational frequencies and molecular orbital energies, contributing to the understanding of its physical properties (Sert et al., 2014).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and compatibility with other chemicals are essential for application in synthesis and material development. The study of related compounds can provide valuable insights. For example, the diradical polymerization of acrylonitrile initiated by a related compound, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, offers insights into the reactivity of the cyano and acrylate groups (Li et al., 1991).

Scientific Research Applications

Reaction with Titanium Tetrachloride

Ethyl 3-aryl-2-nitroacrylate, a compound similar to ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate, reacts with titanium tetrachloride in solvents like toluene and dichloromethane. This reaction produces 4H-1,2-benzoxazines and aldehydes like 5-methoxy-salicylaldehyde. The process involves intermediate formations and is significant for synthesizing specific oxazine derivatives (Hirotani & Zen, 1994).

Synthesis of Furyl-phosphoryl Acrylates

A related process involves synthesizing 3-(furyl)-3-(diethoxyphosphoryl)acrylates from 2- and 3-furoyl phosphonates and ethoxycarbonylmethylenetriphenylphosphorane. The resulting products, including furyl acrylates, display regioselective reactions with nitromethane to form nitropropanoic acids (Pevzner, 2016).

Synthesis and Transformations of Propylamine Derivatives

Ethyl α-cyano-β-(2-furyl)acrylate, a structurally related compound, is utilized in synthesizing propylamine derivatives, demonstrating the compound's versatility in organic synthesis (Arutyunyan et al., 2006).

Diradical Polymerization Initiator

Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, a compound with a structure similar to ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate, serves as an initiator in the diradical polymerization of acrylonitrile, demonstrating potential applications in polymer science (Li et al., 1991).

Use in Wittig-SNAr Reactions

Ethyl (E)-3-[5-(morpholino-1-yl)-4-nitrofuryl-2-yl]acrylates, similar in structure, are intermediates in Wittig-SNAr reactions, utilized in synthesizing aurora 2 kinase inhibitors (Xu et al., 2015).

Transformations in Organic Synthesis

Ethyl 2-cyano-3-(2-methoxy-5-nitrophenyl)acrylate undergoes transformations with amines in organic synthesis, leading to derivatives like dihydro derivatives and vinylogues (Harisha et al., 2016).

properties

IUPAC Name |

ethyl (E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6/c1-3-24-17(20)11(10-18)8-13-5-7-16(25-13)14-6-4-12(23-2)9-15(14)19(21)22/h4-9H,3H2,1-2H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZIPRXQLRXWHA-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)OC)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)OC)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)

![N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5546510.png)

![3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5546514.png)

![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline](/img/structure/B5546532.png)

![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide](/img/structure/B5546573.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5546588.png)

![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)

![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)